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Compound of Interest

Compound Name: Brilaroxazine

Cat. No.: B606366

Brilaroxazine Technical Support Center

Welcome to the Brilaroxazine Technical Support Center. This resource is designed to assist
researchers, scientists, and drug development professionals in optimizing the use of
Brilaroxazine for maximum efficacy in their experiments. Here you will find troubleshooting
guides, frequently asked questions (FAQs), detailed experimental protocols, and key data from
clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Brilaroxazine?

Al: Brilaroxazine is a novel serotonin-dopamine signaling modulator.[1][2] It exhibits
multimodal activity across several key receptors implicated in the pathophysiology of
schizophrenia.[1][3] Specifically, it acts as a partial agonist at dopamine D2, D3, and D4
receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[3] Additionally, it functions as an
antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted receptor engagement is
believed to contribute to its broad-spectrum efficacy against positive, negative, and cognitive
symptoms of schizophrenia.

Q2: What are the recommended dosage ranges for Brilaroxazine in clinical research?

A2: Phase 3 clinical trials have primarily investigated once-daily doses of 15 mg, 30 mg, and 50
mg. The 50 mg dose has consistently demonstrated statistically significant efficacy in reducing
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the total Positive and Negative Syndrome Scale (PANSS) score compared to placebo. The 15
mg dose has shown directional improvements and was found to be significant for improving
social cognition and personal and social functioning. Long-term open-label studies have utilized
flexible dosing between 15 mg, 30 mg, and 50 mg.

Q3: What is the pharmacokinetic profile of Brilaroxazine?

A3: Pharmacokinetic analyses have shown that Brilaroxazine has a predictable profile with
rapid oral absorption and a long terminal half-life of approximately 60 hours, which supports a
once-daily dosing schedule. Its pharmacokinetics are linear and dose-proportional for both
maximum concentration (Cmax) and area under the curve (AUC). A study on its metabolism
identified N-(2,3-chlorophenyl)glycine (M219) as the major circulating metabolite in humans.

Q4: What are the potential drug-drug interactions to be aware of?

A4: While specific drug-drug interaction studies are ongoing, caution is advised when co-
administering Brilaroxazine with other central nervous system (CNS) depressants due to the
potential for additive effects. It is recommended to avoid co-administration with monoamine
oxidase inhibitors (MAOIs) and strong CNS stimulants. A clinical study on drug-drug
interactions has demonstrated a favorable profile, suggesting a lower risk of adverse
interactions compared to some other treatments.

Troubleshooting Guides
Issue 1: Suboptimal Efficacy at Initial Dosage

e Question: My subject is not showing the expected improvement on the initial dose of
Brilaroxazine. What are the next steps?

e Answer:

o Confirm Adherence: First, ensure the subject is consistently taking the medication as
prescribed.

o Evaluate Dosage: The Phase 3 RECOVER trial demonstrated dose-dependent efficacy. If
a lower dose (e.g., 15 mg) was initiated, a dose escalation to 30 mg or 50 mg may be
considered, as the 50 mg dose showed the most robust efficacy.
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o Assess Concomitant Medications: Review for any new medications that could potentially
interfere with Brilaroxazine's mechanism of action.

o Consider Patient-Specific Factors: Individual differences in metabolism and disease
severity can influence response. A higher dose may be necessary for patients with more
severe acute symptoms.

Issue 2: Management of Adverse Events
e Question: A subject is experiencing adverse events. How should this be managed?
e Answer:

o Characterize the Adverse Event:. Most treatment-related adverse events reported in
clinical trials were mild to moderate in severity. The most common were weight increase,
insomnia, and somnolence.

o Dosage Adjustment: If the adverse event is dose-dependent, a reduction in dosage may
alleviate the issue while potentially maintaining efficacy.

o Symptomatic Treatment: For manageable side effects like insomnia, consider non-
pharmacological interventions before discontinuing the medication.

o Discontinuation: In the long-term open-label extension study, the discontinuation rate due
to treatment-related adverse events was low (1.6%). Discontinuation should be considered
if the adverse event is severe or significantly impacts the subject's quality of life.

Data Presentation

Table 1. Summary of Efficacy Data from Phase 3 RECOVER Trial (4-Week Treatment)
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Brilaroxazine 15

Brilaroxazine 50

Endpoint Placebo
mg mg
Change in PANSS o
Directional -23.9 (p<0.001 vs.
Total Score from -13.8
_ Improvement placebo)
Baseline
Change in PANSS Significant Reduction
Positive Symptoms (p<0.001)
Change in PANSS Significant Reduction
Negative Symptoms (p=0.003)
Change in Personal o o
] Significant Significant
and Social
Improvement Improvement -
Performance (PSP)
(p=0.022) (p<0.001)
Scale
Change in Clinical Significant
Global Impression - - Improvement -
Severity (CGI-S) (p<0.001)

Data sourced from the Phase 3 RECOVER trial results as publicly reported.

Table 2: Long-Term Efficacy of Brilaroxazine (52-Week Open-Label Extension)

Mean Change in PANSS Total Score from

Dose
Baseline
15 mg -15.2
30 mg -18.6
50 mg -20.8

Pooled Doses

-18.6 (p < .0001)

Data reflects preliminary findings from the open-label extension of the RECOVER study.

Table 3: Common Treatment-Related Adverse Events (TRAES) in Long-Term Use (>1%)
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Adverse Event Percentage of Participants
Weight Increase 3.2%
Insomnia 1.8%
Somnolence 1.6%

Data from the 52-week open-label extension study. Most TRAES were reported as mild to
moderate.

Experimental Protocols
Protocol 1: Assessment of Efficacy using the Positive and Negative Syndrome Scale (PANSS)
o Objective: To quantify changes in the severity of schizophrenia symptoms.
e Materials: PANSS questionnaire, trained and calibrated raters.
e Procedure:
1. Conduct a baseline PANSS assessment prior to the first dose of Brilaroxazine.

2. The assessment should be a semi-structured interview covering the 30 items of the
PANSS.

3. Administer Brilaroxazine at the selected once-daily dose (15 mg, 30 mg, or 50 mg).

4. Repeat the PANSS assessment at predefined intervals (e.g., weekly for 4 weeks, and then
at longer intervals for long-term studies).

5. Calculate the total PANSS score, as well as sub-scores for positive, negative, and general
psychopathology scales.

6. The primary efficacy endpoint is typically the change in the total PANSS score from
baseline to the end of the treatment period.

Visualizations
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Caption: Simplified signaling pathway of Brilaroxazine.
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Caption: Typical workflow for a clinical trial of Brilaroxazine.
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Caption: Logical workflow for dosage optimization and troubleshooting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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